Methyl 6-fluorochroman-2-carboxylate
CAS No.: 874649-82-8
Cat. No.: VC21153018
Molecular Formula: C11H11FO3
Molecular Weight: 210.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874649-82-8 |
|---|---|
| Molecular Formula | C11H11FO3 |
| Molecular Weight | 210.2 g/mol |
| IUPAC Name | methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
| Standard InChI | InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
| Standard InChI Key | QAYAXMIKHJVIJM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC2=C(O1)C=CC(=C2)F |
| Canonical SMILES | COC(=O)C1CCC2=C(O1)C=CC(=C2)F |
Introduction
Chemical Structure and Physical Properties
Methyl 6-fluorochroman-2-carboxylate (CAS: 874649-82-8) features a chroman (benzopyran) ring system with a fluorine substituent at position 6 and a methyl ester group at position 2. This specific structural arrangement confers unique electronic and steric properties that contribute to its utility as a synthetic intermediate. The compound has a molecular formula of C₁₁H₁₁FO₃ and a molecular weight of 210.202 g/mol.
The physicochemical properties of methyl 6-fluorochroman-2-carboxylate are summarized in Table 1, providing essential information for researchers working with this compound.
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₁H₁₁FO₃ | Elemental analysis |
| Molecular Weight | 210.202 g/mol | Mass spectrometry |
| Density | 1.2±0.1 g/cm³ | Pycnometer measurements |
| Boiling Point | 286.8±40.0 °C | Differential Scanning Calorimetry |
| Flash Point | 123.3±22.2 °C | Standard flash point apparatus |
| Physical Appearance | Crystalline solid | Visual inspection |
| Solubility | Soluble in organic solvents (methanol, dichloromethane) | Solubility testing |
The fluorine atom at position 6 significantly influences the compound's reactivity and biological properties. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity to target receptors in drug candidates derived from this structural scaffold.
Synthesis Methods
Several synthetic routes have been developed for preparing methyl 6-fluorochroman-2-carboxylate, each with distinct advantages depending on the scale and specific requirements of production.
Esterification Route
The most straightforward approach involves direct esterification of 6-fluorochroman-2-carboxylic acid using methanol under acidic conditions. This reaction typically employs catalytic sulfuric acid, followed by neutralization and purification steps. The reaction proceeds under reflux conditions and generally affords good yields.
Hydrogenation Approach
Another common synthetic pathway involves the hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This reaction is typically conducted in the presence of methanesulfonic acid with palladium on charcoal as the catalyst. The reaction proceeds under hydrogen gas at temperatures ranging from 45-55°C until hydrogen consumption ceases, followed by filtration, concentration, and purification steps.
Industrial Production Methods
For large-scale industrial production, continuous flow reactors are often employed to enhance efficiency and yield. These systems allow for better control of reaction parameters and facilitate the handling of larger quantities. Modified reaction conditions, including optimized temperature profiles and catalyst systems, are frequently implemented to maximize yield and purity in commercial settings.
Stereochemistry and Enantiomeric Forms
Methyl 6-fluorochroman-2-carboxylate contains a stereogenic center at position 2, resulting in two enantiomeric forms: (R)-methyl 6-fluorochroman-2-carboxylate (CAS: 129050-25-5) and (S)-methyl 6-fluorochroman-2-carboxylate. These enantiomers display distinct biological activities and applications in pharmaceutical synthesis .
The IUPAC name for the (R)-enantiomer is methyl (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate, with a molecular weight identical to the racemic mixture (210.20 g/mol) . The structural and functional differences between the racemic form and specific enantiomers are summarized in Table 2.
| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|---|
| CAS Number | 874649-82-8 | 129050-25-5 | Not specifically identified in sources |
| Stereochemistry | Mixture of (R) and (S) | Defined (R) configuration | Defined (S) configuration |
| Applications | General intermediate | Specific chiral building block | Specific chiral building block |
| Enzymatic Resolution | Substrate for both EstS and EstR | Preferentially hydrolyzed by EstR | Preferentially hydrolyzed by EstS |
The specific enantiomers are particularly valuable in pharmaceutical applications where stereochemistry plays a crucial role in drug efficacy and safety profiles.
Enzymatic Resolution Studies
One of the most significant applications of methyl 6-fluorochroman-2-carboxylate lies in enzymatic resolution studies aimed at producing optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs). These compounds serve as pivotal chiral building blocks in pharmaceutical synthesis.
Sequential Biphasic Batch Resolution
Groundbreaking research has demonstrated an innovative enzymatic resolution method using methyl 6-fluorochroman-2-carboxylate as the substrate. The technique employs a sequential biphasic batch resolution approach involving immobilized cells of esterases EstS and EstR isolated from Geobacillus thermocatenulatus .
Using racemic methyl 6-fluorochroman-2-carboxylate in an aqueous–toluene biphasic system, researchers achieved production of (S) and (R)-FCCAs through EstS and EstR catalysis with remarkable enantiomeric excess (ee) values of >99% and 95–96%, respectively. The mechanisms underlying this high enantioselectivity were elucidated through detailed molecular simulations .
The methodology involves sequential processing where only the aqueous phase requires replacement to change between immobilized cells of EstS or EstR, while maintaining the organic phase and continually supplementing methyl 6-fluorochroman-2-carboxylate after every two batches. This approach significantly simplifies the resolution process and enhances productivity .
Resolution Efficiency and Yields
The sequential resolution technique demonstrated remarkable efficiency, as illustrated in Table 3, which summarizes the results from a ten-batch sequential resolution study.
| Parameter | Value for (S)-FCCAs | Value for (R)-FCCAs | Combined Results |
|---|---|---|---|
| Concentration Obtained | 229.3 mM | 224.1 mM | - |
| Enantiomeric Excess (ee) | 96.9% | 99.1% | - |
| Processing Time | - | - | 40 hours |
| Total Mole Yield | - | - | 93.5% |
This enzymatic resolution technique represents a significant advancement over traditional chemical resolution methods, offering advantages in terms of yield, enantioselectivity, processing simplicity, and environmental impact .
Biological Activity and Applications
Methyl 6-fluorochroman-2-carboxylate demonstrates diverse applications across multiple fields, with its most significant impact in pharmaceutical development.
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features make it valuable for developing compounds with enhanced bioactivity and specificity .
One notable pharmaceutical application involves the synthesis of nebivolol, a β-blocker used for treating hypertension. Patent WO2012095707A1 describes a process utilizing 6-fluorochroman-2-carboxylic acid ester treated with fungal esterase (lipase) for stereoselective hydrolysis, yielding the acid substantially enriched in the R-enantiomer with 93-100% enantiomeric excess at 45-50% conversion .
Heterocyclic Compound Synthesis
Methyl 6-fluorochroman-2-carboxylate has been utilized in developing novel heterocyclic compounds with potential therapeutic applications. Research has demonstrated efficient synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing the 6-fluorochroman nucleus. These compounds represent a new generation of chroman-bearing heterocyclic five-membered rings with promising biological activities .
The synthetic pathway typically involves converting 6-fluorochroman-2-carbohydrazide through reaction with base in methanol and CS₂, followed by reaction with substituted aniline to yield 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol compounds . This approach opens avenues for developing novel therapeutic agents.
Anti-tubercular Activity
Research has explored the potential of fluorinated chroman-2-carboxylic acid derivatives in anti-tubercular applications. Studies have reported the synthesis of N-((tert-butylcarbamoyl)(4-substitutedphenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)chroman-2-carboxamide through Ugi four-component condensation reactions .
These compounds have been screened against Mycobacterium tuberculosis H37Rv to determine minimum inhibitory concentration (MIC), IC50, and IC90 values. Molecular docking studies against receptor tyrosine phosphatase PtpB have provided molecular-level insights into the activity of these compounds . This research highlights the potential of methyl 6-fluorochroman-2-carboxylate derivatives in addressing challenging infectious diseases.
Structure-Activity Relationships
The structure of methyl 6-fluorochroman-2-carboxylate can be compared with analogous compounds to understand the impact of structural variations on properties and activities. Table 4 presents a comparative analysis of methyl 6-fluorochroman-2-carboxylate and structurally related compounds.
These structural variations significantly impact physicochemical properties, metabolic stability, and biological activity profiles, allowing researchers to modulate specific characteristics for targeted applications.
Recent Research Developments
Recent advancements in research involving methyl 6-fluorochroman-2-carboxylate have focused on enhancing synthetic efficiency, improving enzymatic resolution techniques, and expanding pharmaceutical applications.
Improved Synthetic Routes
Researchers have developed modified synthetic pathways that offer advantages in terms of yield, purity, and scalability. These advancements are particularly valuable for industrial applications where efficiency and cost-effectiveness are paramount considerations.
Enhanced Enzymatic Resolution
Building upon the sequential biphasic batch resolution technique, researchers have further refined enzymatic resolution methods to improve efficiency and enantioselectivity. These refinements include optimization of reaction conditions, enzyme immobilization techniques, and recovery protocols .
Novel Derivative Development
The versatility of methyl 6-fluorochroman-2-carboxylate as a starting material has inspired the development of novel derivatives with enhanced biological activities. These include compounds designed for specific therapeutic targets, diagnostic applications, and materials science applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume